Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
“Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” is a compound with the CAS Number: 30062-34-1 . It has a molecular weight of 153.14 . The IUPAC name for this compound is methyl 6-oxo-1,6-dihydro-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” has a boiling point of 367.6±42.0C at 760 mmHg and a melting point of 109-110C .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Novel Compounds : Research has focused on the synthesis of new compounds using Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. For instance, Maryasov et al. (2021) synthesized a series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021). Additionally, Kumar et al. (2013) efficiently synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates in a one-pot reaction (Kumar et al., 2013).
Biological Applications
- Antimicrobial and Antifungal Agents : El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents. Their study highlighted the broad-spectrum antibacterial activity of certain compounds (El-Sehrawi et al., 2015).
Chemical Process Development
- Process Improvement in Manufacture : Bell et al. (2012) worked on the mechanism of formation of impurities in the synthetic route towards key intermediates related to this compound, leading to significant process improvements in terms of yield and purity (Bell et al., 2012).
Structural and Mechanistic Studies
- Crystallographic and Quantum-Chemical Studies : Orsini et al. (1990) reported on the structural characterization and quantum chemical analysis of compounds similar to this compound to study their structure-activity relationship (Orsini et al., 1990).
Safety and Hazards
properties
IUPAC Name |
methyl 5-methyl-6-oxo-1H-pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12-2)9-7(5)10/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVOGKAXQEQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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